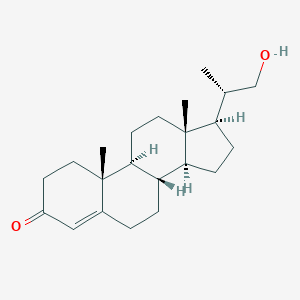

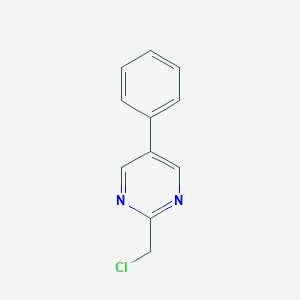

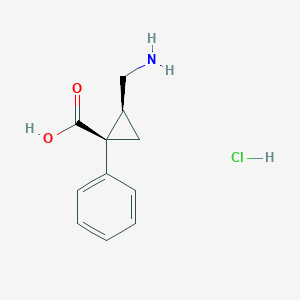

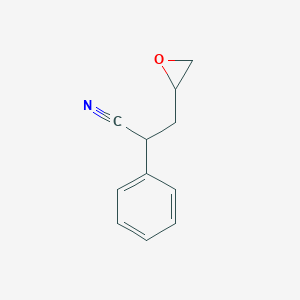

![molecular formula C6H3Br2N3 B131933 6,8-二溴咪唑并[1,2-a]吡嗪 CAS No. 63744-22-9](/img/structure/B131933.png)

6,8-二溴咪唑并[1,2-a]吡嗪

概述

描述

6,8-Dibromoimidazo[1,2-a]pyrazine is a chemical compound that has been studied in various contexts, particularly in the field of medicinal chemistry. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic scaffold that is of interest due to its potential biological activities, including kinase inhibition .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, such as 6,8-dibromoimidazo[1,2-a]pyrazine, can be achieved through multicomponent reactions. One such method is the Blackburn reaction, which is an isocyanide-based multicomponent reaction, followed by nucleophilic aromatic substitution with various nucleophiles like ammonia or primary and secondary amines . This method provides a convenient route to synthesize 3,8-diaminoimidazo[1,2-a]pyrazines, which can be further modified to obtain the desired bromo derivatives.

Molecular Structure Analysis

The molecular structure of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives has been analyzed using computational methods. Conformational analysis using density functional theory (DFT) and Hartree-Fock (HF) methods has identified the most stable conformers of these molecules . The equilibrium geometry, bonding features, and vibrational frequencies have been investigated, providing insights into the stability and electronic properties of the molecule. The intramolecular charge transfer within the molecule has been confirmed by natural bond orbital (NBO) analysis, which shows electron density in the σ* and π* antibonding orbitals and second-order delocalization energies .

Chemical Reactions Analysis

The reactivity of 6,8-dibromoimidazo[1,2-a]pyrazine has been studied in the context of nucleophilic substitution reactions. The 13C NMR chemical shifts and coupling constants of this compound and its derivatives have been reported, which are useful for studying the nucleophilic substitution of the bromo groups by other functional groups, such as methoxy . This type of chemical transformation is important for the diversification of the imidazo[1,2-a]pyrazine scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-dibromoimidazo[1,2-a]pyrazine derivatives are closely related to their molecular structure. The spectroscopic properties, including FT-IR and UV spectra, have been recorded and analyzed using computational methods. The first-order hyperpolarizability and related properties have been calculated, indicating the nonlinear optical properties of these molecules . Additionally, the HOMO and LUMO energies, excitation energies, and wavelengths have been determined, which are relevant for understanding the electronic properties and potential applications of these compounds in various fields .

科学研究应用

1. 亲核取代研究

6,8-二溴咪唑并[1,2-a]吡嗪已被研究其在亲核取代反应中的作用。研究人员已报告了该化合物及其衍生物的化学位移和耦合常数,这使得可以通过一个甲氧基基团对该化合物进行亲核取代的研究(Bonnet, Sablayrolles, & Chapat, 1984)。

2. 药物合成中的骨架

该化合物被认为是许多药物中的重要骨架。通过Groebke–Blackburn–Bienaymé环化反应,从氨基吡嗪、醛和异氰酸酯出发,可以快速制备该化合物。这种多组分反应的放大过程已经实现,产率高,纯度优秀(Baenziger, Durantie, & Mathes, 2017)。

3. 具有生物活性的衍生物合成

已合成咪唑并[1,2-a]吡嗪的衍生物,并在体外子宫松弛和体内抗支气管痉挛活性中得到证明。一些衍生物,如5-溴咪唑-[1,2-alpha]吡嗪,在孤立的心房上显示出积极效果,表明在医学应用中具有潜在用途(Sablayrolles et al., 1984)。

4. 抗肿瘤活性

研究表明合成的苯并咪唑并[1,2-a]吡嗪共轭物,对各种人类癌细胞系表现出抗肿瘤活性。这些衍生物与DNA和牛血清白蛋白显示出强烈的结合相互作用,表明它们在癌症治疗中作为药效团的潜力(Singh, Luxami, & Paul, 2019)。

5. 激酶抑制

咪唑并[1,2-a]吡嗪已被开发为CHK1的ATP竞争性抑制剂,其激酶谱显示它们可以抑制其他激酶,包括CHK2和ABL,具有不同的效力。这突显了它们作为一种通用激酶抑制剂骨架的用途(Matthews et al., 2010)。

6. 发光性能

该化合物已被用于合成3,7-二氢咪唑并[1,2a]吡嗪-3-酮,这些化合物以其发光性能而闻名。这在生物共轭策略的开发和分子发光研究中具有应用(Adamczyk et al., 2003)。

安全和危害

6,8-Dibromoimidazo[1,2-a]pyrazine is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing with plenty of water if it comes into contact with skin or eyes .

作用机制

Target of Action

6,8-Dibromoimidazo[1,2-a]pyrazine is a derivative of imidazopyrazine The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to exhibit uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties , which suggests it may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP.

Biochemical Pathways

Given its theophylline-like properties , it may influence pathways involving cyclic AMP, such as the regulation of bronchial smooth muscle tone and cardiac muscle contractility

Result of Action

Given its reported uterine-relaxing, antibronchospastic, and cardiac-stimulating properties , it can be inferred that the compound may induce relaxation of smooth muscle cells in the uterus and bronchi, and stimulate cardiac muscle cells.

属性

IUPAC Name |

6,8-dibromoimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCZZGIPIMJBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C(C2=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567145 | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63744-22-9 | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63744-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dibromoimidazo[1,2-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights about 6,8-dibromoimidazo[1,2-a]pyrazine were revealed through the research?

A1: The research primarily focused on utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy to analyze 6,8-dibromoimidazo[1,2-a]pyrazine and related compounds []. This technique provided valuable information about the compound's structure, particularly the arrangement of carbon atoms within the molecule. By analyzing the chemical shifts and coupling constants obtained from the 13C NMR data, researchers gained insights into the electronic environment surrounding each carbon atom. This information is crucial for understanding the reactivity of the molecule and predicting its behavior in chemical reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

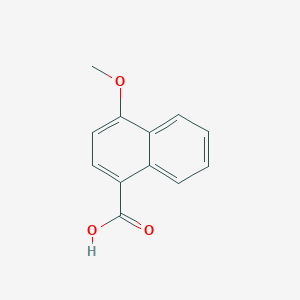

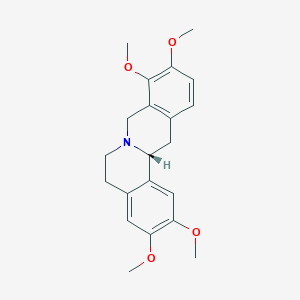

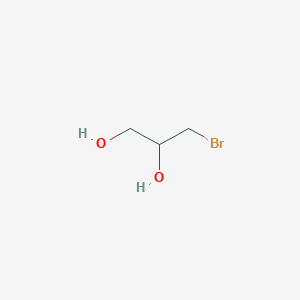

![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)